2,2,2-trifluoroacetic acid;zinc;hydrate
Description
Significance and Context of Zinc Carboxylate Complexes in Modern Chemistry
Zinc carboxylate complexes represent a fundamentally important class of compounds in contemporary chemistry. The utility of these complexes stems from the versatile coordination chemistry of the zinc(II) ion, which is redox-inert and exhibits stereochemical flexibility. mdpi.com A key characteristic of the Zn(II) ion in these complexes is its function as a Lewis acid, which is crucial for its role in enzymatic catalysis within biological systems and its application in synthetic chemistry. mdpi.comresearchgate.net
The properties of zinc carboxylates can be systematically modified by altering the organic carboxylate ligand. This allows for the fine-tuning of characteristics such as solubility, stability, and catalytic activity. These complexes are widely used as catalysts for polyurethane production, where they facilitate crosslinking and curing reactions. They also find application as lubricant additives, enhancing anti-corrosion and anti-wear properties. Furthermore, zinc carboxylates are critical building blocks for creating porous coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, sensing, and photocatalysis. mdpi.comresearchgate.net
Historical Development and Evolution of Research on Zinc Trifluoroacetate (B77799) Species
The study of metal trifluoroacetates, including the zinc species, began with foundational synthetic and characterization work. Early research focused on preparing anhydrous metal trifluoroacetates, often through metathesis reactions, and characterizing them using techniques like infrared spectroscopy and magnetic susceptibility to understand their coordination environments. rsc.org These initial studies established the fundamental properties of this class of compounds.
With the advancement of analytical technologies, research evolved to include detailed structural analysis using single-crystal X-ray diffraction. This allowed for the precise determination of the molecular structures of various hydrated forms of zinc trifluoroacetate, revealing complex polymeric chains and hydrogen-bonding networks. More recent research has shifted from fundamental characterization to exploring the functional applications of these compounds. This modern focus is largely centered on their potential as precursors for advanced materials and as catalysts in organic synthesis, driven by the unique electronic effects of the trifluoroacetate ligand. acs.orgethz.ch
Scope and Research Imperatives for Zinc Trifluoroacetate Hydrate (B1144303)
Current and future research on zinc trifluoroacetate hydrate is guided by several key imperatives, primarily in the fields of materials science and catalysis.
Materials Science Precursor: A significant area of investigation involves the use of zinc trifluoroacetate hydrate as a precursor for synthesizing other materials, particularly through thermal decomposition. ethz.ch Metal trifluoroacetates are known to decompose upon heating to yield metal fluorides or oxides, making them valuable for producing nanostructured materials, thin films, and high-purity fluoride (B91410) glasses. acs.orgethz.chresearchgate.net The decomposition of zinc acetate (B1210297), a related compound, is a well-established method for producing zinc oxide (ZnO), and similar pathways are being explored for the trifluoroacetate analogue. nih.govcore.ac.ukmdpi.com
Catalysis: The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) enhances the Lewis acidity of the zinc center in zinc trifluoroacetate. This makes it a highly attractive candidate for catalyzing a wide range of organic reactions. mdpi.com Zinc-based catalysts are valued for their good catalytic performance and are employed in reactions such as hydroamination. mdpi.comresearchgate.net Research is focused on leveraging the enhanced Lewis acidity of zinc trifluoroacetate for efficient and selective chemical transformations.
Structural Chemistry: There remains considerable interest in the structural diversity of zinc trifluoroacetate hydrates and related coordination complexes. Understanding how factors like solvent, temperature, and ancillary ligands influence the resulting structure is crucial for designing new materials with specific properties, such as porosity or luminescence, for applications in sensing or gas storage. mdpi.comresearchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4F6O5Zn |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;zinc;hydrate |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2; |
InChI Key |
XETPAHHBDWOQFD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn] |
Origin of Product |
United States |
Advanced Structural Elucidation and Coordination Chemistry of Zinc Trifluoroacetate Hydrate and Its Derivatives
Fundamental Coordination Modes of Trifluoroacetate (B77799) Ligands to Zinc Centers
The trifluoroacetate (TFA) anion, CF₃COO⁻, is a versatile ligand that can coordinate to zinc(II) centers in several distinct modes. The coordination is primarily dictated by the electronic properties of the carboxylate group, which are influenced by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This influence modulates the electron density on the oxygen atoms, affecting the nature of the Zn-O bond.
The primary coordination modes observed for trifluoroacetate ligands in zinc complexes include:
Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group binds to a single zinc center. This is a common coordination mode, particularly in complexes where the zinc center is also coordinated to other bulky ligands.
The specific coordination mode adopted is a delicate balance of factors including the steric bulk of other ligands in the coordination sphere, the solvent system used in synthesis, the counter-ions present, and the reaction temperature.
Structural Diversity of Zinc Trifluoroacetate Complexes and Clusters
The varied coordination capabilities of the trifluoroacetate ligand, combined with the flexible coordination geometry of the Zn(II) ion (which commonly adopts tetrahedral, square pyramidal, and octahedral geometries), give rise to a wide array of structurally diverse compounds. nih.gov
Mononuclear complexes are the simplest structural type, where a central zinc ion is coordinated by trifluoroacetate ligands and typically solvent molecules (like water or pyridine) to complete its coordination sphere. rsc.org An example could be a hydrated form where the zinc ion is octahedrally coordinated to two trifluoroacetate ligands and four water molecules. While mononuclear zinc complexes are fundamental, dinuclear pathways are also crucial, especially in enzyme chemistry. nih.govrsc.org
Dinuclear complexes feature two zinc centers linked by bridging trifluoroacetate ligands. nih.govresearchgate.net These structures are common and can be formed through the reaction of a zinc salt with trifluoroacetic acid. The zinc ions in these complexes are often bridged by two phenolate (B1203915) oxygens, with distances between the zinc ions around 3.1 to 3.3 Å. nih.gov These dinuclear units can act as building blocks for more complex structures.
A particularly stable and well-studied structural motif is the tetranuclear μ₄-oxo-zinc cluster, with the general formula [Zn₄O(O₂CR)₆]. The trifluoroacetate variant, [Zn₄O(O₂CCF₃)₆], is a prominent example. rsc.orgresearchgate.net
Formation: These clusters are typically formed through the thermal decomposition of zinc trifluoroacetate hydrate (B1144303), Zn(O₂CCF₃)₂·xH₂O. researchgate.netrsc.org Heating under vacuum causes the elimination of water and trifluoroacetic anhydride, leading to the self-assembly of the stable oxo-cluster. acs.org Milder synthesis conditions, around 110 °C, have also been developed to achieve the formation of these clusters. rsc.orgresearchgate.net
Architecture: The core of the [Zn₄O(O₂CCF₃)₆] cluster consists of a central oxygen atom (μ₄-oxo) tetrahedrally coordinated to four zinc atoms. acs.org Each edge of this Zn₄ tetrahedron is bridged by a bidentate trifluoroacetate ligand, resulting in a highly symmetric, adamantane-like cage structure. researchgate.net This {Zn₄O} core is a robust and common secondary building unit (SBU) in the construction of metal-organic frameworks (MOFs). researchgate.netberkeley.edu The Zn-O bond lengths to the central oxygen are typically in the range of 1.935–1.966 Å. acs.org
The ability of the trifluoroacetate ligand to bridge zinc centers is fundamental to the formation of extended one-, two-, or three-dimensional structures. These coordination polymers and supramolecular assemblies are built from the linkage of simpler monomeric, dinuclear, or tetranuclear zinc trifluoroacetate units.
For instance, the [Zn₄O(O₂CCF₃)₆] clusters can act as nodes, which are then connected by organic linker molecules (dicarboxylates, for example) to form extended, porous networks known as metal-organic frameworks (MOFs). researchgate.netrsc.org The geometry of the cluster and the length and rigidity of the organic linker dictate the topology and porosity of the final framework. scispace.com These materials are of significant interest for applications in gas storage and catalysis.
Spectroscopic Investigations for Structural Research
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for probing the coordination modes of the trifluoroacetate ligand. rsc.org The analysis focuses primarily on the vibrational frequencies of the carboxylate group (COO⁻), specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. researchgate.net
The energy of these vibrations, and particularly the separation between them (Δν = νₐₛ - νₛ), is highly sensitive to the way the ligand is coordinated to the metal center. researchgate.net By comparing the observed frequencies to those of the free trifluoroacetate ion, one can deduce the coordination mode.
A general guideline for interpreting the vibrational spectra is as follows:
Ionic (Free) Trifluoroacetate: The free CF₃COO⁻ ion exhibits a Δν value that serves as a reference.
Monodentate Coordination: Upon coordination of one oxygen atom to the zinc, the symmetry of the carboxylate group is lowered. This typically leads to an increase in the νₐₛ frequency and a decrease in the νₛ frequency, resulting in a larger Δν compared to the free ion.
Bidentate Chelating: When both oxygens coordinate to the same zinc atom, the separation Δν is significantly smaller than that of the free ion.
Bidentate Bridging: For bridging ligands, the Δν value is generally larger than for the chelating mode but can be comparable to or slightly larger than that of the free ion.
The table below summarizes typical vibrational frequency ranges for different coordination modes of carboxylate ligands.
| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Separation (Δν) (cm⁻¹) |
| Ionic | ~1680 | ~1415 | ~265 |
| Monodentate | >1700 | <1400 | >300 |
| Bidentate Chelating | ~1560 | ~1440 | <120 |
| Bidentate Bridging | ~1620 | ~1420 | ~200 |
Note: These are approximate values and can vary depending on the specific complex and its environment. Data is generalized from typical carboxylate coordination behavior. researchgate.net
In addition to the carboxylate stretches, vibrations associated with the C-F bonds of the trifluoromethyl group also appear in the spectra and can provide further structural information. researchgate.net For example, the C-F stretching vibrations are typically observed in the 1200-1000 cm⁻¹ region. researchgate.net Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide complementary information to FTIR. researchgate.net
Solid-State and Solution-State Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the structure and probing the molecular dynamics of zinc trifluoroacetate hydrate. Both solid-state and solution-state NMR provide complementary information regarding the local environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.
In solution-state NMR, high-resolution spectra allow for the unambiguous confirmation of the trifluoroacetate anion's presence. The ¹⁹F NMR spectrum is particularly informative, typically showing a single sharp resonance for the -CF₃ group. The chemical shift of this peak is sensitive to the solvent and the nature of the cation-anion interactions. For trifluoroacetate species, the ¹⁹F chemical shift generally appears in the range of -75 to -77 ppm relative to a standard like CFCl₃, often using sodium trifluoroacetate (-75.4 ppm) as an external or internal reference. libretexts.orgnih.gov Variations in this chemical shift can indicate changes in the electronic environment of the fluorine atoms, potentially arising from different coordination modes or solvent effects.
¹³C NMR spectroscopy provides data on the carbon framework. The trifluoroacetate anion exhibits two distinct carbon signals: a quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms (¹JCF), and a signal for the carboxylate carbon (-COO⁻). The chemical shifts for these carbons in related trifluoroacetyl compounds provide a reference for peak assignment. wikipedia.org
¹H NMR is primarily used to detect and characterize the hydrate water molecules and can also be used if organic ligands are coordinated to the zinc center in derivative compounds. The chemical shift of water protons can provide insights into hydrogen bonding and exchange dynamics within the crystal lattice or in solution.
Solid-state NMR (ssNMR) is crucial for analyzing the compound in its native powdered or crystalline form. It can distinguish between crystallographically inequivalent sites and provide information on internuclear distances and molecular motion in the solid state. For instance, ¹⁹F ssNMR can reveal details about the orientation and dynamics of the -CF₃ groups, while ¹H ssNMR can probe the rigidity of the water molecules in the hydrate.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹⁹F | -75 to -77 (vs. CFCl₃) | Confirms presence of -CF₃ group; sensitive to electronic environment and coordination. nih.gov |
| ¹³C | ~116 (q, ¹JCF ≈ 290 Hz) for -CF₃; ~160 for -COO⁻ | Structural confirmation of the carbon backbone; observation of C-F coupling. |
| ¹H | Variable (typically 3-5 for H₂O) | Characterization of coordinated and lattice water molecules; detects other organic ligands. |
X-ray Diffraction Studies for Single Crystal and Powder Analysis
Single-Crystal X-ray Diffraction allows for the complete structural determination of a single crystal. For hydrated metal carboxylates, this technique reveals the precise coordination geometry around the central zinc ion. In the case of hydrated zinc trifluoroacetate, the zinc(II) ion, which has a flexible coordination sphere, is expected to be coordinated by both the carboxylate oxygen atoms of the trifluoroacetate ligands and the oxygen atoms of the water molecules. libretexts.org By analogy to the well-characterized zinc acetate (B1210297) dihydrate, where the zinc center is six-coordinate with an octahedral geometry, a similar coordination environment is anticipated for zinc trifluoroacetate dihydrate (Zn(CF₃COO)₂·2H₂O). researchgate.net In such a structure, the two trifluoroacetate ligands would likely act as bidentate or bridging ligands, and the water molecules would occupy the remaining coordination sites, completing the octahedral sphere. Single-crystal XRD would provide exact Zn-O bond distances, O-Zn-O bond angles, and details of the hydrogen-bonding network involving the coordinated water molecules and the trifluoroacetate anions.
Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline (powder) samples. It is an essential tool for phase identification, assessment of sample purity, and monitoring structural changes upon dehydration or transformation. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. For zinc trifluoroacetate hydrate, PXRD can be used to confirm the bulk purity of a synthesized sample by comparing its diffraction pattern to a reference pattern calculated from single-crystal data or from a database. Furthermore, PXRD is invaluable for studying structural changes, such as the transition from a hydrated to an anhydrous form upon heating, which would be indicated by distinct changes in the peak positions and intensities of the diffractogram.
| Parameter | Anhydrous Form (Expected) | Dihydrate Form (Expected) | Information Source |
|---|---|---|---|
| Coordination Number | 4 | 6 | Single-Crystal XRD |
| Coordination Geometry | Tetrahedral | Octahedral | Single-Crystal XRD |
| Ligands | Trifluoroacetate | Trifluoroacetate, Water | Single-Crystal XRD |
| Crystal System & Space Group | To be determined | To be determined | Single-Crystal XRD |
| Phase Purity | Confirmed by matching experimental and reference patterns | Powder XRD |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the first few nanometers of a material's surface. For zinc trifluoroacetate hydrate, XPS provides critical information about the zinc, carbon, oxygen, and fluorine environments.
Zinc (Zn 2p): The high-resolution spectrum of the Zn 2p region shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, due to spin-orbit coupling. For zinc in its +2 oxidation state, as expected in this compound, the Zn 2p₃/₂ peak typically appears at a binding energy of approximately 1022 eV. americanelements.com A shift from the binding energy of metallic zinc (around 1021.5 eV) confirms the oxidized state of the zinc atoms. americanelements.com
Fluorine (F 1s): The F 1s spectrum is expected to show a single, intense, and symmetrical peak characteristic of the C-F bonds in the trifluoromethyl (-CF₃) group. The binding energy for fluorine in such organic moieties is typically observed around 688-689 eV. The presence of inorganic fluorides, such as zinc fluoride (B91410) (ZnF₂), would result in a separate peak at a lower binding energy, typically around 685 eV. nih.gov
Oxygen (O 1s): The O 1s spectrum is complex and can be deconvoluted to identify the different oxygen environments. At least two major components are expected: one corresponding to the carboxylate groups (C=O and C-O) of the trifluoroacetate ligand, and another corresponding to the oxygen in the hydrated water molecules (H₂O). The carboxylate oxygen peak typically appears around 531-532 eV, while oxygen in metal hydroxides or hydrates can appear at higher binding energies (~532-533 eV).
Carbon (C 1s): The C 1s spectrum can be resolved into at least two distinct peaks. The peak at the highest binding energy (~292-294 eV) is characteristic of the trifluoromethyl carbon (-CF₃) due to the strong electron-withdrawing effect of the three fluorine atoms. The second peak, at a lower binding energy (~288-289 eV), corresponds to the carboxylate carbon (-COO⁻). A peak for adventitious carbon, used for charge referencing, is typically set at 284.8 eV.
| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| Zn 2p₃/₂ | Zn²⁺ | ~1022.0 |
| O 1s | -COO⁻ | ~531.5 |
| O 1s | H₂O (hydrate) | ~532.8 |
| F 1s | -CF₃ | ~688.7 |
| C 1s | -COO⁻ | ~288.5 |
| C 1s | -CF₃ | ~293.0 |
Influence of Hydration State on Coordination Environment and Structure
In the anhydrous state (Zn(CF₃COO)₂), the zinc ion is expected to be coordinated solely by the trifluoroacetate ligands. To satisfy its coordination preference, it would likely adopt a four-coordinate, tetrahedral geometry. nih.govresearchgate.net In this arrangement, the trifluoroacetate anions could act as bridging ligands, leading to the formation of a polymeric chain or a more complex network structure.
Upon hydration, water molecules, being effective ligands, compete with the trifluoroacetate anions for coordination sites on the zinc ion. In a dihydrate (Zn(CF₃COO)₂·2H₂O), the zinc center is likely to expand its coordination number to six. This results in a shift from a tetrahedral to an octahedral coordination geometry. researchgate.net In this octahedral arrangement, the zinc ion would be coordinated to oxygen atoms from both the water molecules and the trifluoroacetate ligands. This change in the primary coordination sphere of the zinc ion fundamentally alters the crystal structure. The discrete, hydrated zinc complexes [Zn(CF₃COO)₂(H₂O)₂] would be held together in the crystal lattice by a network of hydrogen bonds between the coordinated water molecules and the oxygen and fluorine atoms of the trifluoroacetate anions. The loss or gain of water molecules is therefore a critical process that directly modulates the structural and, consequently, the physical properties of the material.
Catalytic Applications and Reaction Engineering with Zinc Trifluoroacetate Species
Zinc Trifluoroacetate (B77799) as a Lewis Acid Catalyst in Organic Transformations
Zinc trifluoroacetate hydrate (B1144303) is a notable Lewis acid catalyst in a variety of organic transformations. wikipedia.orgsigmaaldrich.comresearchgate.net The catalytic activity of this compound stems from the strong electron-withdrawing nature of the trifluoroacetate anion, which is a consequence of the high electronegativity of the three fluorine atoms. This electronic effect enhances the Lewis acidity of the zinc cation. smolecule.com This increased acidity allows the zinc center to effectively interact with and activate a range of nucleophiles, thereby facilitating numerous chemical reactions. smolecule.com
The utility of zinc(II) salts, in general, as Lewis acids is well-established in organic synthesis. They are often favored due to their low toxicity and cost-effectiveness. researchgate.netacs.org Zinc(II) can coordinate with heteroatoms in substrates like carbonyls, imines, and cyano groups, which increases their electrophilicity and makes them more susceptible to nucleophilic attack. researchgate.net Specifically, zinc trifluoroacetate and related zinc triflate (Zn(OTf)₂) have been shown to be highly effective catalysts, in some cases superior to other zinc salts, due to the presence of poorly coordinating anions which result in a more "naked" and thus more reactive Zn(II) ion. acs.org This property makes zinc trifluoroacetate a versatile catalyst for a range of synthetic transformations. smolecule.com
Specific Reaction Classes Catalyzed by Zinc Trifluoroacetate Hydrate and its Clusters
Research has demonstrated the efficacy of zinc trifluoroacetate hydrate and its cluster forms, such as the tetranuclear zinc cluster Zn₄(OCOCF₃)₆O, as catalysts in several important classes of organic reactions. smolecule.comrsc.org These catalysts are recognized for their efficiency and, in some cases, for being environmentally friendly options. smolecule.com
Zinc trifluoroacetate and its derivatives have proven to be effective catalysts for transesterification reactions, which involve the exchange of the alcohol group in an ester. smolecule.comrsc.org The catalytic activity of a trifluoroacetate-bridged µ₄-oxo-tetranuclear zinc cluster has been demonstrated in the transesterification of various methyl esters. rsc.org This cluster showed good functional group tolerance, effectively catalyzing the reaction for esters containing α-amino and β-keto groups. smolecule.com
The mechanism of transesterification catalyzed by zinc carboxylates has been a subject of study. One proposed mechanism involves the coordination of the triglyceride's carbonyl group to the Zn²⁺ ion, which acts as a Lewis acid, polarizing the carbonyl group and making it more susceptible to nucleophilic attack by an alcohol. conicet.gov.arresearchgate.net Another proposed pathway suggests an initial coordination of the alcohol to the zinc center, followed by a carboxylate shift and subsequent coordination of the ester. conicet.gov.arresearchgate.net
The following table summarizes the catalytic activity of a tetranuclear zinc cluster in the transesterification of various esters with 2-phenylethanol (B73330).
| Entry | Ester | Product | Yield (%) |
| 1 | Methyl 2-phenylacetate | 2-Phenylethyl 2-phenylacetate | 99 |
| 2 | Methyl 3-phenylpropionate | 2-Phenylethyl 3-phenylpropionate | 99 |
| 3 | Methyl benzoate | 2-Phenylethyl benzoate | 99 |
| 4 | Methyl 4-methoxybenzoate | 2-Phenylethyl 4-methoxybenzoate | 99 |
| 5 | Methyl 4-nitrobenzoate | 2-Phenylethyl 4-nitrobenzoate | 99 |
| 6 | Methyl 4-chlorobenzoate | 2-Phenylethyl 4-chlorobenzoate | 99 |
Reaction conditions: Ester (0.5 mmol), 2-phenylethanol (1.5 mmol), catalyst (0.01 mmol), toluene (B28343) (1 mL), 110 °C, 24 h.
Oxazolines are important heterocyclic compounds with applications in pharmaceuticals and materials science. smolecule.com Zinc trifluoroacetate, particularly in its tetranuclear cluster form (often referred to as ZnTAC24), has been shown to be an efficient catalyst for the direct synthesis of oxazolines from a variety of starting materials, including esters, carboxylic acids, lactones, and nitriles. smolecule.comrsc.org This catalytic system demonstrates notable functional group tolerance. rsc.org
The reaction typically involves the condensation of the starting material with a 2-aminoalcohol. The zinc catalyst facilitates the cyclodehydration step to form the oxazoline (B21484) ring. nih.gov The catalytic activity of the trifluoroacetic acid adduct of a trifluoroacetate-bridged µ₄-oxo-tetranuclear zinc cluster in oxazoline formation was found to be nearly identical to that of the original zinc cluster. rsc.org
The table below illustrates the catalytic efficiency of the zinc cluster in the synthesis of 2-substituted 4,4-dimethyl-2-oxazolines from various esters and 2-amino-2-methyl-1-propanol (B13486).
| Entry | Ester | Product | Yield (%) |
| 1 | Methyl 2-phenylacetate | 4,4-Dimethyl-2-(phenylmethyl)-2-oxazoline | 99 |
| 2 | Methyl 3-phenylpropionate | 4,4-Dimethyl-2-(2-phenylethyl)-2-oxazoline | 99 |
| 3 | Methyl benzoate | 2-Phenyl-4,4-dimethyl-2-oxazoline | 99 |
| 4 | Methyl 4-methoxybenzoate | 2-(4-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | 99 |
| 5 | Methyl 4-nitrobenzoate | 2-(4-Nitrophenyl)-4,4-dimethyl-2-oxazoline | 99 |
| 6 | Methyl 4-chlorobenzoate | 2-(4-Chlorophenyl)-4,4-dimethyl-2-oxazoline | 99 |
Reaction conditions: Ester (0.5 mmol), 2-amino-2-methyl-1-propanol (0.6 mmol), catalyst (0.01 mmol), toluene (1 mL), 110 °C, 24 h.
While direct studies on zinc trifluoroacetate in O-selective acylation of aminoalcohols are limited in the provided search results, the closely related compound, zinc triflate (Zn(OTf)₂), has been extensively studied as a catalyst for acylation reactions. researchgate.netresearchgate.net Zinc triflate has been shown to be an expedient and efficient catalyst for the acylation of alcohols, phenols, and thiophenols. researchgate.netresearchgate.net This procedure is noted for its short reaction times at ambient temperature and for proceeding without racemization of chiral alcohols. researchgate.netresearchgate.net Given the similar Lewis acidic nature of zinc trifluoroacetate, it is plausible that it would also exhibit catalytic activity in such transformations. The O-selective acylation of aminoalcohols is a crucial transformation, and the use of a mild Lewis acid catalyst like a zinc salt can be advantageous.
The general scheme for zinc-catalyzed acylation is as follows: R-OH + (R'CO)₂O --[Zn(OTf)₂]--> R-OCOR' + R'COOH
This methodology has been applied to a wide range of alcohols with excellent yields. researchgate.net
The cyano group is a valuable functional group in organic synthesis due to its versatile reactivity. google.comresearchgate.net While traditional cyanation methods often employ toxic cyanide salts, there is a growing interest in developing safer and more controlled methods for introducing the cyano group. google.com Transition metal-catalyzed reactions involving the activation of C-CN bonds in less toxic reagents like alkyl nitriles are a promising alternative. google.com
While the direct catalytic role of zinc trifluoroacetate hydrate in cyanation is not extensively detailed in the provided search results, zinc salts like Zn(CN)₂ are used as cyanide sources in some transition-metal-catalyzed cyanation reactions. semanticscholar.org Furthermore, Lewis acids are known to accelerate some nickel-mediated reactions involving C-CN bond activation. google.com Given the Lewis acidic nature of zinc trifluoroacetate, it could potentially play a role as a co-catalyst or promoter in such reactions, although specific research on this application is not prominent in the provided results.
Beyond the well-established applications, zinc trifluoroacetate hydrate is being explored for other catalytic roles. It has been noted for its use in the synthesis of transition metal hydrazone Schiff base complexes. alfachemic.com The unique chemical properties of zinc trifluoroacetate also suggest its potential for investigation in the development of new materials. smolecule.com As research into green and efficient catalysts continues, it is likely that new applications for zinc trifluoroacetate and its derivatives will emerge. wechemglobal.com
Enantioselective Catalysis with Zinc Trifluoroacetate Systems
Zinc trifluoroacetate serves as a versatile Lewis acid precursor in the development of catalytic systems for enantioselective synthesis. While the trifluoroacetate anion itself is achiral, its combination with chiral ligands allows for the in-situ formation of active chiral catalysts capable of inducing stereoselectivity in a variety of organic transformations. This strategy leverages the Lewis acidity of the zinc(II) center, which is enhanced by the electron-withdrawing nature of the trifluoroacetate groups, to activate substrates within a chiral environment defined by the ancillary ligand.
The primary approach involves the reaction of zinc trifluoroacetate with a diverse range of chiral ligands, such as amino alcohols, diamines, phosphines, and N-heterocyclic compounds. These ligands coordinate to the zinc center, creating a defined chiral pocket around the active site. This steric and electronic asymmetry is then transferred during the catalytic cycle to the prochiral substrate, directing the reaction to favor the formation of one enantiomer over the other.
Research has demonstrated the application of such zinc-based systems in several key asymmetric reactions. For instance, the combination of zinc(II) triflate, a close analogue of zinc trifluoroacetate, with chiral ligands has been successfully applied to the asymmetric hydrogenation and transfer hydrogenation of imines to produce chiral amines. nih.gov In these reactions, a monodentate binaphthophosphepine ligand was shown to provide the highest enantioselectivities. nih.gov Similarly, chiral dinuclear zinc catalysts have been developed for asymmetric [3+2] cyclization reactions, affording chiral α-amino-γ-butyrolactones with excellent diastereo- and enantioselectivities. rsc.org Another notable application is the enantioselective conjugate addition of catalytically generated zinc homoenolates to α,β-unsaturated ketones, which is promoted by a zinc aminoalkoxide catalyst generated from a zinc source and a chiral β-amino alcohol. chemrxiv.org
The effectiveness of these catalytic systems is often dictated by the specific combination of the zinc salt and the chiral ligand, as well as the reaction conditions. The choice of solvent, temperature, and additives can significantly influence both the catalytic activity and the level of enantiomeric excess (ee) achieved. Dynamic templating approaches, where a library of chiral ligands is screened in the presence of the zinc salt and a transition-state analog, have also been employed to rapidly identify optimal catalysts for specific transformations. acs.org
Catalyst Design and Optimization Strategies
The performance of catalysts derived from zinc trifluoroacetate can be systematically enhanced through various design and optimization strategies. These approaches focus on modifying the catalyst's structure at the molecular level to improve its activity, selectivity, and stability. Key strategies include the modulation of ligands, control of the catalyst's nuclearity, and the implementation of heterogenization techniques.
Ligand Modulation for Enhanced Catalytic Activity and Selectivity
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand directly impacts the Lewis acidity of the zinc center. anr.fr For instance, studies on tetranuclear zinc cluster catalysts used for transesterification have shown that altering the carboxylate ligands affects the balance between the catalyst's Lewis acidity and Brønsted basicity. nih.gov This balance is critical for the dual activation of both the electrophilic substrate and the nucleophilic reagent through cooperative zinc centers. nih.gov The introduction of ligands with stronger field strength can stabilize the metal complex, potentially lowering the activation energy and increasing reaction rates. chemijournal.com
Steric Effects: The steric bulk of the ligand is a key factor in controlling selectivity, particularly in asymmetric catalysis. Bulky ligands can create a well-defined chiral pocket around the zinc active site, effectively shielding one face of the prochiral substrate and directing the attack of the nucleophile to the other face, thus enhancing enantioselectivity. researchgate.net
Cooperative Ligands: Advanced catalyst design involves the use of "cooperating" or non-innocent ligands that actively participate in the catalytic cycle. For example, pincer-type ligands can undergo reversible structural changes (e.g., aromatization-dearomatization) to facilitate substrate activation and product formation in conjunction with the zinc center. acs.org This metal-ligand cooperation enables bond activation processes, such as the heterolytic cleavage of H-H and N-H bonds, which are crucial for hydrogenation reactions. acs.org
The addition of external ligands as additives can also dramatically accelerate reactions. In the transesterification catalyzed by zinc clusters, the addition of alkyl amines and N-heteroaromatic ligands was found to significantly enhance catalytic activity. researchgate.net These ligands coordinate to the zinc centers, stabilizing clusters and promoting the catalytic cycle. researchgate.net
| Ligand Type | Effect on Catalysis | Example Reaction | Reference |
| Chiral Phosphines | Induces enantioselectivity | Asymmetric hydrogenation of imines | nih.gov |
| N-Heteroaromatic Ligands | Accelerates reaction rate | Transesterification | researchgate.net |
| Pincer Ligands | Enables metal-ligand cooperation for bond activation | Hydrogenation of imines and ketones | acs.org |
| Carboxylate Ligands | Modulates Lewis acidity/Brønsted basicity balance | Transesterification of β-keto esters | nih.gov |
Role of Cluster Nuclearity in Catalytic Performance
The number of zinc atoms, or nuclearity, within a catalytic species is a critical parameter that significantly influences its performance. Zinc trifluoroacetate is a precursor for various zinc clusters, with different nuclearities exhibiting distinct catalytic properties.
Tetranuclear Zinc Clusters: A prominent example is the trifluoroacetate-bridged µ-oxo tetranuclear zinc cluster, often referred to as ZnTAC24®. tcichemicals.com This well-defined cluster demonstrates high efficiency in a range of reactions, including the chemoselective O-acylation of amino alcohols, transesterification of various esters, and the formation of oxazolines from esters and carboxylic acids. researchgate.net The specific arrangement of four zinc atoms and bridging trifluoroacetate and oxo ligands creates multiple active sites that can act cooperatively. This cooperative action is believed to be key to its high activity, allowing for the simultaneous activation of both the substrate and the nucleophile. nih.gov Studies have shown that the high catalytic activity of these clusters depends on a delicate balance between Lewis acidity and Brønsted basicity, which is governed by the cluster's unique structure. nih.gov
Dinuclear and Trinuclear Zinc Clusters: Beyond tetranuclear systems, clusters with different nuclearities have been designed for specific applications. Dinuclear zinc catalysts, for example, have been employed in asymmetric cyclization reactions, where the proximity of the two metal centers facilitates cooperative activation. rsc.org Recently, rationally designed trinuclear zinc complexes have shown unprecedented efficiency in the asymmetric hydroboration of ketones. acs.org Mechanistic studies suggest that this high activity arises from synergistic interactions between reactants within the trinuclear core, an effect that surpasses conventional mononuclear zinc systems. acs.org
Modulation of Nuclearity: The nuclearity of the active catalytic species is not always static. The addition of coordinating ligands, such as alkyl amines, to tetranuclear zinc clusters can stabilize clusters with lower nuclearities, which in turn can lead to enhanced catalytic activity for certain reactions like transesterification. researchgate.net This indicates that the optimal nuclearity can be reaction-dependent, and controlling the equilibrium between different cluster sizes is a viable strategy for catalyst optimization. The ability to synthesize clusters with specific nuclearities or to control their formation in situ is therefore essential for tailoring catalytic performance. researchgate.net
| Cluster Nuclearity | Example Catalyst System | Key Application(s) | Noted Advantage(s) | Reference(s) |
| Tetranuclear (Zn4) | Trifluoroacetate-bridged µ-oxo zinc cluster (ZnTAC24®) | Transesterification, O-acylation, Oxazoline formation | High efficiency, functional group tolerance, cooperative catalysis | researchgate.net, tcichemicals.com, |
| Trinuclear (Zn3) | Chiral BINOL-dipyox ligand with zinc salt | Asymmetric hydroboration of ketones | Exceptionally high efficiency due to synergistic effects | acs.org |
| Dinuclear (Zn2) | Chiral dinuclear zinc complexes | Asymmetric [3+2] cyclization | Cooperative activation model | rsc.org |
Heterogenization and Supported Catalysis Approaches
To enhance the practical utility of zinc trifluoroacetate-based catalysts, particularly in terms of separation, recovery, and reusability, heterogenization strategies are employed. These methods involve immobilizing the active catalytic species onto an insoluble solid support, converting a homogeneous catalyst into a heterogeneous one. This approach offers significant advantages for industrial processes, including simplified product purification and the potential for use in continuous flow reactors.
Several strategies can be envisioned for the heterogenization of zinc catalysts. One common approach involves anchoring the zinc complex to the support via a covalent bond. This can be achieved by first functionalizing the support material (e.g., silica (B1680970), polymers, or metal-organic frameworks) with a ligand that can then coordinate to the zinc center.
A more advanced approach is the creation of single-atom catalysts (SACs), where individual zinc atoms are isolated and dispersed on a support material. This method maximizes atomic efficiency and can lead to unique catalytic properties not observed in bulk or nanoparticle catalysts. For example, zinc-nitrogen-carbon (Zn-N-C) materials, containing single Zn-N₃ active sites, have been developed and shown to be highly active heterogeneous catalysts for catalytic transfer hydrogenation reactions. nih.gov These materials are often synthesized by pyrolyzing zinc-containing precursors, such as zeolitic imidazolate frameworks (ZIFs), which can spatially isolate the metal atoms. nih.gov
Porous Carbons: High surface area and tunable porosity make them excellent supports. Nitrogen-doping can create effective coordination sites for zinc atoms. nih.gov
Metal Oxides: Supports like silica (SiO₂), alumina (B75360) (Al₂O₃), and ceria (CeO₂) can be used to immobilize zinc complexes. researchgate.net
Polymers: Polymeric supports offer flexibility in terms of swelling properties and functionalization.
Metal-Organic Frameworks (MOFs): The crystalline, porous nature of MOFs can be used to encapsulate or anchor zinc catalytic species, providing a well-defined microenvironment for catalysis.
While specific examples of heterogenized zinc trifluoroacetate are not extensively detailed, the principles derived from the development of other supported zinc catalysts are directly applicable. The conversion of homogeneous zinc trifluoroacetate and its cluster derivatives into supported, reusable catalysts represents a key direction for future research in sustainable chemical synthesis.
Mechanistic Investigations of Zinc Trifluoroacetate Catalysis
Elucidation of Active Species in Catalytic Cycles
In reactions catalyzed by zinc trifluoroacetate (B77799), particularly in its cluster forms like the tetranuclear zinc cluster (often abbreviated as ZnTAC24®), mechanistic studies suggest that the active catalytic species are often metal alkoxide complexes. researchgate.net The catalytic cycle is believed to be initiated by the coordination of a substrate, such as an alcohol in transesterification reactions, to one of the zinc centers. This is followed by the deprotonation of the alcohol to form a zinc alkoxide intermediate. This alkoxide species is highly nucleophilic and is central to the subsequent bond-forming steps of the reaction.
The formation of the active species can be influenced by the dissociation of a trifluoroacetate ligand from the zinc cluster. This dissociation creates a vacant coordination site on a zinc ion, allowing it to function as a Lewis acid and activate the substrate. In some cases, the in situ formation of a tetrahedral zinc complex has been identified as the catalytically active species, highlighting the dynamic nature of the catalyst system under reaction conditions. The presence of additional ligands, such as alkyl amines or N-heteroaromatics, can also influence the nature of the active species by coordinating to the metal centers and stabilizing clusters with lower nuclearities, which can lead to an enhancement in catalytic activity. researchgate.net
Kinetic Studies and Reaction Rate Analysis
Kinetic studies of reactions catalyzed by zinc trifluoroacetate and related zinc complexes provide valuable information about the reaction mechanism and the factors influencing the reaction rate. For instance, in zinc cluster-catalyzed transesterification, the reaction has been observed to follow Michaelis-Menten kinetics. researchgate.net This behavior is indicative of a mechanism that proceeds through an ordered ternary complex, a model often used to describe the kinetics of dinuclear metalloenzymes. researchgate.net
The rate of reaction is influenced by several factors, including the nature of the substrate and the presence of co-catalysts or additives. For example, the catalytic activity in transesterification reactions can be significantly accelerated by the addition of alkyl amines and N-heteroaromatic ligands. researchgate.net These additives can coordinate to the zinc centers, thereby modulating the electronic and steric properties of the catalyst and enhancing its reactivity. researchgate.net The study of esterification reactions catalyzed by other zinc salts has also shown a dependence of the reaction rate on temperature and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.netresearchgate.net
| Factor | Observation | Implication | Reference |
|---|---|---|---|
| Catalyst Structure | Trifluoroacetate ligand enhances activity compared to acetate (B1210297). | Increased Lewis acidity of the zinc center. | researchgate.net |
| Additives (e.g., amines) | Drastic acceleration of transesterification. | Coordination to zinc, stabilization of active species. | researchgate.net |
| Kinetics Model | Obeys Michaelis-Menten kinetics. | Proceeds through an ordered ternary complex mechanism. | researchgate.net |
| Temperature | Increased temperature generally increases the reaction rate. | Provides sufficient activation energy for the reaction. | uobaghdad.edu.iqresearchgate.net |
| Reactant Molar Ratio | Affects reaction equilibrium and conversion. | Shifts the equilibrium towards product formation. | researchgate.net |
Spectroscopic Probing of Intermediates and Reaction Pathways
Spectroscopic techniques are instrumental in identifying and characterizing the species involved in the catalytic cycle, from the initial catalyst structure to transient intermediates and final products. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for confirming the coordination of the trifluoroacetate ligand to the zinc center. Changes in the chemical shift of the fluorine atoms can provide information about the electronic environment of the trifluoroacetate group and its interaction with the metal.
In situ spectroscopic methods, such as in situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, have been employed to monitor catalytic reactions in real-time. nih.gov While direct in situ spectroscopic evidence for intermediates in zinc trifluoroacetate catalysis is not extensively reported, analogous studies on other zinc-based catalytic systems have demonstrated the utility of this technique. For example, in a catalytic system involving zinc nitrate (B79036), in situ ATR-IR was used to detect the formation of different nitric oxidative gases, providing insights into the reaction mechanism. nih.gov Such techniques hold the potential to identify key intermediates, like the proposed zinc alkoxide species, in reactions catalyzed by zinc trifluoroacetate. The development of appropriate in-situ cells and reactor probes is crucial for probing the events that occur on a catalyst under working conditions. aspbs.com
Computational Chemistry and Theoretical Modeling of Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for complementing experimental studies and providing a deeper, atomistic understanding of catalytic mechanisms involving zinc trifluoroacetate.
Density Functional Theory (DFT) calculations have been widely used to investigate the electronic structure, stability, and reactivity of zinc complexes. nih.gov These calculations can be employed to map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction pathway can be elucidated, and the rate-determining step can be identified.
For instance, DFT studies on a zinc-oxo cluster containing both methacrylate (B99206) and trifluoroacetate ligands have been used to investigate the structural characteristics and the mechanism of solubility switching, which is relevant to its application in extreme ultraviolet lithography. rsc.org The calculations revealed how different organic ligands can influence the energy landscape of subsequent reactions. rsc.org In the context of catalysis, DFT can be used to model the coordination of substrates to the zinc center, the formation of key intermediates like alkoxides, and the energy barriers associated with each elementary step in the catalytic cycle. nih.gov
MD simulations have been applied to investigate the structural and thermodynamic changes in processes involving zinc acetate, a related zinc carboxylate. researchgate.net In the context of zinc trifluoroacetate catalysis, MD simulations could be used to explore the stability of the zinc cluster in solution, the dynamics of ligand exchange, and the conformational changes that occur during the catalytic cycle. For example, simulations could model the approach of a substrate to the active site and the subsequent structural rearrangements of the catalyst-substrate complex.
Role of Trifluoroacetate Ligand in Catalytic Activation and Substrate Coordination
The trifluoroacetate ligand plays a pivotal role in defining the catalytic properties of zinc trifluoroacetate. The strong electron-withdrawing nature of the three fluorine atoms significantly enhances the Lewis acidity of the zinc cation compared to its acetate counterpart. smolecule.com This increased Lewis acidity is a key factor in the enhanced catalytic activity observed for zinc trifluoroacetate in various organic transformations, including transesterification and oxazoline (B21484) formation. researchgate.net
The trifluoroacetate anion is a versatile ligand that can adopt various coordination modes, including terminal, bridging, and acting as a counter-ion. This versatility contributes to the structural diversity of the resulting zinc complexes. In catalytic cycles, the trifluoroacetate ligand can influence substrate coordination in several ways. Its dissociation can create an open coordination site for substrate binding. Alternatively, it can remain coordinated and modulate the electronic properties of the zinc center, thereby influencing the binding and activation of the substrate. The ability of the trifluoroacetate ligand to act as a monodentate ligand more commonly than acetate, which often forms bidentate or bridging complexes, can also impact the accessibility of the zinc center for substrate coordination.
| Property | Trifluoroacetate (CF₃COO⁻) | Acetate (CH₃COO⁻) | Reference |
|---|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | Electron-donating | smolecule.com |
| Lewis Acidity of Zn(II) | Enhanced | Weaker | smolecule.com |
| Catalytic Activity | Significantly higher | Lower/inefficient | researchgate.net |
| Coordination Mode | More commonly monodentate | Often bidentate or bridging |
Influence of Hydration on Catalytic Activity and Mechanism
The degree of hydration of zinc trifluoroacetate has a significant impact on its catalytic activity and the underlying reaction mechanisms. The water molecules coordinated to the zinc ion are not merely spectators; they actively participate in the catalytic cycle, influencing the Lewis acidity of the zinc center and facilitating proton transfer steps.
The presence of coordinated water molecules is crucial for the catalytic efficacy of zinc trifluoroacetate in certain reactions. For instance, in the ring-opening polymerization of cyclic esters, hydrated zinc salts have demonstrated significantly higher activity compared to their anhydrous counterparts. A comparative study highlighted that hydrated zinc acetate, Zn(OAc)₂, is highly active for the bulk polymerization of L-lactide, achieving high conversion rates. In contrast, the anhydrous zinc trifluoromethanesulfonate, Zn(OTf)₂, was found to be inactive under the same conditions. This suggests that the water molecules play a vital role in the reaction mechanism, likely by generating active Brønsted acid and Lewis acid sites. nih.gov
In the context of transesterification reactions catalyzed by zinc carboxylates, the mechanism can be influenced by the presence of water of hydration. For catalysts like zinc acetate dihydrate, the initial steps of the reaction can involve the displacement of these water molecules by the alcohol reactant. conicet.gov.ar This initial coordination of the alcohol to the zinc center is a key step in several proposed mechanisms. One such mechanism involves the coordination of methanol (B129727) to the zinc ion, followed by a carboxylate shift and subsequent coordination of the triglyceride. conicet.gov.ar
The catalytic activity of various zinc(II) carboxylate complexes has been shown to correlate with the nature of the anion and, by extension, its interaction with water. For a series of imidazole (B134444) complexes with different zinc(II) carboxylates, the catalytic activity in the oxidation of styrene (B11656) was found to vary with the carbon chain length of the carboxylate. Notably, the hydrated zinc propionate (B1217596) complex, Zn(C₂H₅COO)₂(Im)·H₂O, exhibited high catalytic activity. mdpi.com
The following table summarizes the observed catalytic activity of hydrated versus anhydrous zinc salts in a specific reaction, illustrating the critical role of hydration.
| Catalyst | Hydration State | Reaction | Conversion (%) | Source |
| Zinc Acetate | Dihydrate | Polymerization of L-lactide | 99 | nih.gov |
| Zinc Trifluoromethane-sulfonate | Anhydrous | Polymerization of L-lactide | 0 | nih.gov |
These findings underscore the importance of considering the hydration state of zinc trifluoroacetate when evaluating its catalytic properties. The coordinated water molecules are integral to the catalytic mechanism, influencing substrate activation and participating directly in the reaction pathway.
Materials Science Applications of Zinc Trifluoroacetate Species
Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Zinc trifluoroacetate (B77799) serves as a key building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are characterized by their crystalline structures, which are composed of metal ions or clusters linked together by organic ligands. The ability of the trifluoroacetate anion to act as a bridging ligand is instrumental in the formation of these extended networks.
The versatility of the trifluoroacetate ligand, which can adopt various coordination modes, contributes to the structural diversity of the resulting zinc(II) complexes. While the high electronegativity of the fluorine atoms often favors monodentate coordination, the trifluoroacetate anion can also act as a bridging ligand, connecting two or more zinc ions. This bridging can occur in different conformations, leading to the formation of one-, two-, or three-dimensional coordination polymers. For instance, in the one-dimensional coordination polymer [Zn(phen)(OOCCF₃)₂]n, zinc atoms are linked into a chain by bridging trifluoroacetate ligands.
The structure of these polymers is influenced by several factors, including the stoichiometry of the reactants, the presence of other co-ligands, and the specific reaction conditions. The d¹⁰ electronic configuration of the Zn(II) ion allows for a variety of coordination numbers, typically ranging from four to six, and diverse coordination geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. This flexibility, combined with the coordinating behavior of the trifluoroacetate ligand, enables the design and synthesis of a wide array of MOFs and coordination polymers with tailored properties for potential applications in catalysis, gas storage, and materials science.
Zinc-based MOFs are of particular interest for biomedical applications, including drug delivery and cell imaging, due to their excellent biocompatibility, high storage capacity, and biodegradability. nih.govencyclopedia.pub The chemical composition and porous nature of these materials can be engineered to enhance their functionality. nih.gov While some zinc-based MOFs may exhibit structural instability in water, researchers have successfully prepared water-stable versions, expanding their potential use in biological systems. nih.govencyclopedia.pub
| Property | Description |
| Role of Zinc Trifluoroacetate | Precursor for Zinc(II) ions |
| Coordination of Trifluoroacetate | Can act as a monodentate or bridging ligand |
| Resulting Structures | Dimers, oligomers, 1D, 2D, and 3D coordination polymers and MOFs |
| Influencing Factors | Stoichiometry, co-ligands, reaction conditions |
| Potential Applications | Catalysis, gas storage, drug delivery, cell imaging |
Applications in Nanolithography and Photoresist Development
Zinc-containing compounds, particularly zinc oxoclusters that incorporate trifluoroacetate ligands, have emerged as promising materials for photoresists in advanced lithography techniques like extreme ultraviolet (EUV) lithography. nih.govspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.netacs.orgrsc.orgnih.gov EUV lithography utilizes short-wavelength light (13.5 nm) to create smaller features on semiconductor chips, and the development of highly sensitive and high-resolution photoresists is crucial for its success. rsc.org
The design of these zinc-based photoresists leverages the high EUV photon absorption cross-section of zinc. spiedigitallibrary.orgnih.govcornell.edu By incorporating elements with high EUV absorption, the sensitivity of the photoresist can be potentially increased, which is a key requirement for high-volume manufacturing. acs.org
A common strategy involves the synthesis of hybrid inorganic-organic materials, specifically zinc oxoclusters with mixed ligands. spiedigitallibrary.orgspiedigitallibrary.orgacs.org These clusters combine the inorganic, EUV-absorbing zinc oxide core with an organic shell of ligands that control the material's solubility and photoreactivity. nih.gov Trifluoroacetate is often used as one of the ligands, alongside other reactive ligands like methacrylate (B99206). nih.govspiedigitallibrary.orgspiedigitallibrary.orgacs.org The trifluoroacetate ligand contributes to the high EUV absorption due to the presence of fluorine atoms. spiedigitallibrary.orgacs.org The methacrylate ligands, with their double bonds, can undergo polymerization upon exposure, which is a key mechanism for changing the solubility of the resist. researchgate.netnih.gov The synthesis of these mixed-ligand clusters, such as Zn(MA)(TFA), is often achieved through ligand exchange reactions. nih.gov
The functioning of these photoresists relies on a change in solubility in the exposed areas, which is driven by chemical reactions initiated by EUV radiation. The absorption of EUV photons leads to the generation of photoelectrons and low-energy secondary electrons. nih.govrsc.orgresearchgate.net These electrons then induce a cascade of chemical changes within the resist material.
Studies on zinc oxoclusters with methacrylate and trifluoroacetate ligands have shown that electron irradiation leads to several key reactions. nih.govresearchgate.net One of the primary processes is the polymerization of the methacrylate ligands, where the C=C double bonds are consumed. researchgate.netresearchgate.net This cross-linking of the clusters is believed to be a major contributor to the change in solubility that allows for the formation of a negative-tone pattern, where the exposed regions become insoluble. rsc.org
Furthermore, the trifluoroacetate ligands play a crucial role in the electron-induced chemistry. Upon exposure to low-energy electrons, the trifluoroacetate can undergo dissociative electron attachment, leading to the formation of fluoride (B91410) species. researchgate.netacs.org This process offers another pathway for generating radicals, which can further contribute to the polymerization reactions. acs.org The chemical conversion of the resist also involves the desorption of volatile species, with carbon dioxide being a dominant component, indicating the breakdown of the carboxylate groups. researchgate.net The detection of carbon monoxide also suggests the formation of zinc oxide during electron irradiation. researchgate.net
The stability of the photoresist material, both in bulk form and as a thin film, is critical for reproducible lithographic performance. spiedigitallibrary.orgspiedigitallibrary.org Studies on zinc-based oxocluster photoresists have shown that the molecular structure can undergo rearrangements upon deposition as a thin film. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net These thin films can also degrade in the presence of air over time, which is thought to be due to the easy dissociation of ligands, facilitating hydrolysis and rearrangements. spiedigitallibrary.orgspiedigitallibrary.org However, these films have been found to be stable for the duration and under the conditions of the lithography process. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net The inclusion of fluorine in the oxoclusters has been shown to enhance their stability in thin films when exposed to the ambient atmosphere. acs.org
In terms of performance, mixed-ligand zinc oxoclusters have demonstrated high sensitivity to EUV radiation. spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net They have been successfully used to print high-resolution line/space patterns down to 22 nm. acs.orgrsc.org The performance of these photoresists is a subject of ongoing research, with efforts focused on understanding and optimizing the chemical and structural design to meet the stringent requirements of next-generation lithography. researchgate.net
| Parameter | Finding |
| Lithography Technique | Extreme Ultraviolet (EUV) Lithography |
| Resist Type | Negative-tone |
| Key Components | Zinc oxocluster core, methacrylate and trifluoroacetate ligands |
| Solubility Switch Mechanism | Electron-induced polymerization of methacrylate ligands, dissociative electron attachment to trifluoroacetate |
| Achieved Resolution | Down to 22 nm half-pitch line/space patterns acs.orgrsc.org |
| Stability | Thin films can degrade in air but are stable during the lithography process spiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net |
Thin Film Deposition and Material Fabrication
The fabrication of devices and advanced materials often requires the deposition of thin films. Zinc trifluoroacetate and its derivatives are used in various thin film deposition techniques. For their application as photoresists, thin films are typically prepared by spin-coating a solution of the zinc oxocluster material onto a substrate. spiedigitallibrary.orgspiedigitallibrary.orgacs.org The choice of solvent and post-application baking conditions are critical parameters that can influence the quality and properties of the resulting film. acs.org
Beyond spin-coating for lithography, other deposition methods can be employed for creating zinc-containing thin films. For instance, spray pyrolysis can be used to fabricate zinc oxide thin films from zinc salt precursors. researchgate.net While this particular study used zinc acetate (B1210297) and zinc chloride, the principle can be extended to other zinc salts. The deposition temperature and the nature of the precursor have a strong influence on the crystal structure, morphology, and optical properties of the resulting films. researchgate.net
Atomic layer deposition (ALD) is another technique for producing highly uniform and conformal thin films. arxiv.org While not directly using zinc trifluoroacetate, ALD of zinc oxide demonstrates the precise control achievable in thin film fabrication with zinc-based materials. arxiv.org The deposition of zinc itself can be challenging due to its high vapor pressure, making sputtering a more controlled method than thermal evaporation in many cases. dtu.dk
Other Advanced Material Applications
The utility of zinc trifluoroacetate extends to other areas of advanced materials science. One notable application is in the development of nonaqueous rechargeable zinc-ion batteries. acs.org Zinc trifluoroacetate is highly soluble in organic solvents and can be used as the zinc salt in the electrolyte. acs.org These electrolytes exhibit a wide electrochemical stability window, good ionic conductivity, and compatibility with a zinc metal anode. acs.org Batteries fabricated with zinc trifluoroacetate-based electrolytes have shown high specific energy density and excellent cycling stability, making it a promising candidate for future energy storage solutions. acs.org
Luminescent Materials
The development of luminescent materials is a cornerstone of modern materials science, with applications ranging from bio-imaging and sensing to solid-state lighting. Zinc(II) complexes, in particular, are widely explored for these purposes due to their electronic configuration, which allows for the formation of stable complexes that can exhibit strong fluorescence. While zinc trifluoroacetate is not the most commonly cited precursor, its potential as a zinc source for the synthesis of luminescent metal-organic frameworks (MOFs) and other coordination polymers is significant.
The luminescence in such materials typically arises from the organic ligand, and the role of the zinc ion is to provide a rigid structural framework that can enhance the emission properties of the ligand by reducing non-radiative decay pathways. The synthesis of these materials often involves the reaction of a zinc salt with a suitable organic linker. Zinc salts like zinc acetate and zinc nitrate (B79036) are frequently used for this purpose. scirp.org Given its solubility and reactivity, zinc trifluoroacetate can serve as an effective alternative source of Zn²⁺ ions in these syntheses.
The choice of the organic ligand is critical in determining the luminescent properties of the resulting zinc complex. mdpi.com For instance, ligands with extended π-systems are often employed to achieve emission in the visible region of the electromagnetic spectrum. mdpi.com The trifluoroacetate anion itself does not typically participate in the luminescence, but its presence during the synthesis can influence the crystal structure and morphology of the final material, which in turn can affect its photophysical properties.
Research into zinc-based MOFs has demonstrated their utility as fluorescent sensors for the detection of various molecules and ions. scirp.orgmdpi.com The porous nature of MOFs allows for the incorporation of guest molecules, which can interact with the framework and lead to a change in the luminescent signal, such as quenching or enhancement of the emission. mdpi.com The use of zinc trifluoroacetate in the synthesis of such functional materials represents a promising area for future research.
Electrolyte Additives in Batteries
The demand for safe, high-performance, and cost-effective energy storage solutions has driven extensive research into next-generation battery technologies. Aqueous zinc-ion batteries (ZIBs) are considered a promising alternative to lithium-ion batteries for large-scale energy storage due to the high natural abundance of zinc, its low cost, and the inherent safety of aqueous electrolytes. rsc.org However, challenges such as zinc dendrite formation, corrosion, and the hydrogen evolution reaction at the anode surface have hindered their practical application. rsc.org
Recent studies have highlighted the potential of zinc trifluoroacetate (Zn(TFA)₂) as a key component in nonaqueous rechargeable zinc-ion batteries. acs.org The use of an organic electrolyte can widen the electrochemical stability window, enabling higher operating voltages. acs.org Research has shown that zinc trifluoroacetate is highly soluble in organic solvents like acetonitrile (B52724), reaching concentrations as high as 15 mol·kg⁻¹. acs.org
The properties of zinc trifluoroacetate-based electrolytes have been investigated in various organic solvents. For example, a 1.0 mol·kg⁻¹ solution of Zn(TFA)₂ in acetonitrile exhibits good ionic conductivity of 6.14 mS·cm⁻¹ and a wide electrochemical stability window of 2.2 V. acs.org These characteristics are crucial for enabling efficient ion transport and preventing electrolyte decomposition at high voltages.
One of the key advantages of using zinc trifluoroacetate is its compatibility with the zinc metal anode. acs.org The trifluoroacetate anion can play a role in stabilizing the electrode-electrolyte interface, mitigating the formation of dendrites and suppressing parasitic side reactions. In some solvent systems, such as triethyl phosphate, Zn(TFA)₂ has been observed to form ion pairs or aggregates, which can further enhance electrochemical stability, albeit with a partial trade-off in ionic conductivity. acs.org
The practical application of these electrolytes has been demonstrated in full battery cells. When used with a potassium manganese hexacyanoferrate cathode, a nonaqueous electrolyte containing zinc trifluoroacetate delivered a high specific energy density of 181.9 Wh·kg⁻¹ at a current density of 0.1 A·g⁻¹. acs.org Furthermore, the battery exhibited excellent cycling stability, with a capacity retention of 71.7% after 1000 cycles at 0.5 A·g⁻¹. acs.org These findings underscore the promise of zinc trifluoroacetate as a valuable component in the development of high-performance, nonaqueous zinc-ion batteries.
| Electrolyte Composition | Ionic Conductivity (mS·cm⁻¹) | Electrochemical Stability Window (V) | Specific Energy Density (Wh·kg⁻¹) | Capacity Retention (after 1000 cycles) | Reference |
| 1.0 mol·kg⁻¹ Zn(TFA)₂ in Acetonitrile | 6.14 | 2.2 | - | - | acs.org |
| Zn(TFA)₂ in Acetonitrile-Triethyl Phosphate (19%) | - | - | 181.9 @ 0.1 A·g⁻¹ | 71.7% @ 0.5 A·g⁻¹ | acs.org |
Environmental Behavior and Transformation Research of Trifluoroacetate and Zinc Species Excluding Toxicity
Persistence and Degradation Pathways of Trifluoroacetate (B77799) in Aquatic Environments
Trifluoroacetate (TFA), the conjugate base of trifluoroacetic acid, is characterized by its exceptional persistence in aquatic environments. mdpi.com Due to the high chemical and biological stability of the carbon-fluorine bond, TFA has no known significant degradation pathways in environmental aqueous phases. mdpi.comoup.com Once formed, it readily dissociates in water, leading to the TFA anion which is highly soluble and expected to partition almost entirely into aqueous phases such as rivers, lakes, and oceans. mdpi.com
The primary route for TFA entering aquatic systems is through wet deposition from the atmosphere, accounting for approximately 80% of its total atmospheric loss. mdpi.com Its high solubility contributes to its widespread presence in rain, fog, and surface waters. mdpi.com Consequently, it accumulates in terminal water bodies, particularly marine systems. oup.com
Table 1: Environmental Fate Characteristics of Trifluoroacetate
| Property | Description |
|---|---|
| Persistence | Highly persistent in the environment due to the stable C-F bond. mdpi.com |
| Primary Environmental Compartment | Aquatic systems (rivers, lakes, oceans). mdpi.comoup.com |
| Primary Transport Pathway | Atmospheric wet deposition (rain, fog). mdpi.com |
| Degradation in Aquatic Environments | No known significant abiotic or biotic degradation pathways. mdpi.comoup.com |
| Sediment Degradation | Limited microbial degradation to acetate (B1210297) (anaerobic) or fluoroform (aerobic) in some sediments. ethz.ch |
| Water Treatment Removal | Not effectively removed by common methods like ozonation or activated carbon. nih.govresearchgate.net |
Abiotic Transformation Processes of Zinc Compounds in Environmental Media
Zinc is a persistent element in the environment, meaning it does not break down into other substances. sciencelearn.org.nz However, its chemical form, or speciation, can change through various abiotic transformation processes depending on the environmental medium. sciencelearn.org.nz
In the atmosphere, zinc-containing particles released from sources like industrial emissions can undergo chemical transformations before being deposited on land or water. cdc.gov These particles can include zinc sulfide, ferrous zinc, zinc phosphides, and zinc chloride. cdc.gov
In aquatic environments, the transformation of zinc compounds is heavily influenced by the water's chemistry. Dissolved zinc can exist as the free hydrated zinc ion (Zn²⁺), or it can form inorganic complexes. It can also form complexes with dissolved organic matter. The specific forms it takes depend on factors such as pH, water hardness, and salinity. For instance, in acidic waters with a low pH, zinc tends to dissolve and remain in its free ionic form, which is more mobile. sciencelearn.org.nz
In soils, zinc compounds undergo significant abiotic transformations. Zinc is strongly adsorbed to mineral phases like oxides, silica (B1680970), and clay particles, as well as to organic matter. galvanizingasia.com This sorption generally increases with higher pH. galvanizingasia.com Dissolved zinc in soil porewater can also precipitate as various minerals, including sulfides, carbonates, or hydroxides, depending on the local chemical conditions.
Speciation and Mobility of Zinc in Environmental Systems
The speciation of zinc—the different chemical forms in which it exists—is a key determinant of its mobility and bioavailability in the environment. The most mobile and bioavailable form of zinc is the free zinc ion (Zn²⁺). sciencelearn.org.nz
The distribution of zinc species in aquatic systems is a dynamic equilibrium controlled by several factors:
pH: Lower pH (acidic conditions) favors the dissolved, free ionic form (Zn²⁺), increasing its mobility. sciencelearn.org.nz
Water Hardness: The presence of other cations, like calcium, can influence zinc's speciation.
Dissolved Organic Matter (DOM): Zinc can form complexes with DOM, which can either increase or decrease its mobility depending on the nature of the organic matter.
In soils, the mobility of zinc is generally low due to strong sorption processes. galvanizingasia.com The various zinc species in soil can be categorized based on their mobility:
Exchangeable Fraction: Zinc ions loosely bound to soil particles, which are readily available and mobile.
Carbonate-Bound Fraction: Zinc precipitated as zinc carbonate, with mobility dependent on pH.
Iron-Manganese Oxide-Bound Fraction: Zinc complexed with iron and manganese oxides. galvanizingasia.com
Organic Matter-Bound Fraction: Zinc strongly complexed with soil organic matter. galvanizingasia.com
Residual Fraction: Zinc incorporated into the crystal lattice of soil minerals, which is essentially immobile. nih.gov
Studies have shown that the majority of zinc in many soils is found in the less mobile, residual fraction, indicating a lithogenic origin and low immediate bioavailability. nih.gov However, anthropogenic inputs from sources like smelter waste or fertilizers can increase the proportion of more mobile zinc species in the soil. cdc.gov
Table 2: Factors Influencing Zinc Speciation and Mobility
| Environmental Factor | Influence on Zinc Speciation and Mobility |
|---|---|
| pH (Water & Soil) | Lower pH increases the proportion of free Zn²⁺, enhancing mobility. sciencelearn.org.nz Higher pH promotes sorption and precipitation, reducing mobility. galvanizingasia.com |
| Organic Matter (Water & Soil) | Forms complexes with zinc, affecting its solubility and mobility. galvanizingasia.com |
| Mineral Surfaces (Soil) | Strongly sorbs zinc, particularly to oxides, clays, and carbonates, significantly reducing mobility. galvanizingasia.com |
| Water Hardness (Water) | Influences the equilibrium between different dissolved zinc species. |
Interaction with Environmental Matrices (e.g., microplastics, soil)
Chemical compounds in the environment constantly interact with solid matrices like soil and emerging contaminants like microplastics.
Interaction with Soil: Trifluoroacetate, due to its high water solubility and anionic nature, is expected to have limited interaction with soil particles and will primarily be transported with water through the soil profile. mdpi.com It is not significantly removed by retention soil filters. nih.gov
Zinc, in contrast, interacts strongly with soil components. It adsorbs to clay minerals, organic matter, and iron and manganese oxyhydroxides. These interactions are crucial in controlling zinc's low mobility in most soil environments. nih.gov The presence of zinc can, in turn, affect soil properties and microbial communities.
Interaction with Microplastics: Microplastics are recognized as a new type of environmental matrix that can interact with other pollutants. The large specific surface area and hydrophobicity of many microplastics make them effective sorbents for various contaminants. mdpi.com
Research indicates that microplastics can influence the environmental fate of zinc. Some studies have shown that the presence of microplastics in soil can increase the availability of zinc. mdpi.com For example, polyethylene (B3416737) microplastics have been observed to increase the readily available concentration of zinc in polluted agricultural soil. mdpi.com Conversely, other studies suggest that microplastics can adsorb zinc, which could reduce its immediate bioavailability and uptake by organisms. nih.gov The interaction is complex and can be influenced by the type of polymer, the size of the plastic particles, and the properties of the surrounding soil or water. soilwise-he.eu
The interaction between trifluoroacetate and microplastics is less studied. Given TFA's hydrophilic nature, significant sorption to generally hydrophobic plastic surfaces is not expected. It is more likely to remain in the aqueous phase. Microplastics can, however, alter soil's physical properties, such as bulk density and water transport, which could indirectly influence the movement of water-soluble compounds like TFA. mdpi.comnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Current synthetic methods for zinc trifluoroacetate (B77799) hydrate (B1144303) typically involve the reaction of zinc salts like zinc oxide or zinc carbonate with trifluoroacetic acid. Future research should focus on developing more sustainable and environmentally benign synthetic strategies, aligning with the principles of green chemistry.
Key research objectives in this area include:
Solvent-Free or Aqueous Synthesis: Exploring synthetic routes that minimize or eliminate the use of organic solvents. Research into solid-state reactions or syntheses in aqueous media could significantly reduce the environmental impact.
Energy-Efficient Methods: Investigating mechanochemical methods (e.g., ball milling) or sonochemistry to promote the reaction at lower temperatures and with reduced energy consumption. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Recyclable Precursors: Investigating the use of recyclable zinc sources or developing methods for the in-situ regeneration of the trifluoroacetic acid.
| Approach | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Mechanochemistry | Utilizing mechanical force (e.g., grinding, milling) to induce chemical reactions. | Solvent-free, reduced energy consumption, potentially faster reaction times. | Optimization of reaction conditions (milling frequency, time) and scalability. |
| Sonochemistry | Using ultrasound to initiate and enhance chemical reactions. | Improved reaction rates and yields, milder reaction conditions. researchgate.net | Investigating the effect of ultrasonic parameters on product purity and morphology. |
| Aqueous Synthesis | Conducting the synthesis in water as the solvent. | Eliminates hazardous organic solvents, environmentally friendly. | Controlling hydration state and preventing unwanted side reactions. |
Expanding the Scope of Catalytic Transformations
While zinc trifluoroacetate hydrate is known to catalyze certain organic reactions, its full catalytic potential remains largely unexplored. smolecule.com Future research should aim to expand its application to a wider range of organic transformations. Given that zinc catalysts are generally inexpensive and less toxic, developing new zinc-catalyzed methodologies is highly desirable. researchgate.net
Unexplored avenues for catalytic applications include:
Carbon-Carbon Bond Formation: Investigating its efficacy in catalyzing reactions such as the Henry reaction, Friedel-Crafts reactions, and other C-C bond-forming processes where Lewis acid catalysis is beneficial. wiley.com
Hydrofunctionalization Reactions: Exploring its potential in hydroamination and hydroalkoxylation reactions of alkenes and alkynes, which are important for the synthesis of nitrogen- and oxygen-containing compounds. researchgate.net
CO2 Fixation: Assessing its catalytic activity in the chemical fixation of carbon dioxide, for instance, in the synthesis of cyclic carbonates from epoxides, a field where other zinc-based catalysts have shown promise. researchgate.net
Polymerization Reactions: Evaluating its role as an initiator or catalyst in ring-opening polymerization of cyclic esters and other monomers.
| Reaction Type | Potential Role of Zinc Trifluoroacetate Hydrate | Significance |
|---|---|---|
| Henry (Nitroaldol) Reaction | Lewis acid activation of the carbonyl group. | Forms valuable β-nitro alcohols, key synthetic intermediates. wiley.com |
| Friedel-Crafts Alkylation/Acylation | Activation of the electrophile. | Fundamental method for C-C bond formation to aromatic rings. wiley.com |
| CO2 Cycloaddition to Epoxides | Coordination and activation of the epoxide ring. | Green chemistry approach to synthesize valuable cyclic carbonates. researchgate.net |
| Hydroamination | Activation of the unsaturated C-C bond towards nucleophilic attack by an amine. | Atom-economical synthesis of amines. researchgate.net |
Advanced Characterization Techniques for In-Situ Mechanistic Studies
A deeper understanding of the reaction mechanisms is crucial for optimizing catalytic performance and designing more efficient catalysts. The application of advanced in-situ and operando spectroscopic techniques can provide real-time insights into the catalyst's structure and the reaction intermediates under actual working conditions.
Future research should employ techniques such as:
In-situ Infrared (IR) and Raman Spectroscopy: To monitor the coordination environment of the zinc center and the transformation of reactants into products on the catalyst surface. nih.gov
Operando X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local coordination geometry of the zinc atoms during the catalytic cycle, providing information on oxidation state changes and bond dynamics. nih.gov
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and characterize reaction intermediates and study the kinetics of the catalytic process in the liquid phase.
These studies would help to elucidate the true nature of the active catalytic species and the elementary steps of the reaction mechanism.
Rational Design of Next-Generation Materials
Zinc trifluoroacetate hydrate can serve as a valuable precursor for the synthesis of novel functional materials. Its unique structure and reactivity can be harnessed in the rational design of materials with tailored properties.
Promising research directions include:
Metal-Organic Frameworks (MOFs): Utilizing zinc trifluoroacetate hydrate as a zinc node precursor for the synthesis of novel MOFs. The trifluoroacetate ligand could potentially be substituted or act as a modulator during synthesis, influencing the resulting framework's topology, porosity, and stability. rsc.orgresearchgate.net The hydrolytic stability of some MOFs has been enhanced by tuning the coordination environment with trifluoroacetic acid. rsc.org
Hybrid Materials: Incorporating zinc trifluoroacetate hydrate into polymer or inorganic matrices to create hybrid materials with enhanced catalytic, thermal, or optical properties.
Precursor for Nanomaterials: Investigating its use in the controlled synthesis of zinc-containing nanoparticles or thin films for applications in electronics and energy storage, inspired by the use of anhydrous zinc trifluoroacetate in nonaqueous rechargeable zinc-ion batteries. americanelements.comacs.org
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental studies offers a powerful approach to accelerate the discovery and optimization of catalysts and materials. Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, electronic structures, and spectroscopic properties that are often difficult to access experimentally. rsc.orgwiley-vch.de
Future research should focus on:
Mechanistic Elucidation: Using DFT to model proposed catalytic cycles for reactions catalyzed by zinc trifluoroacetate hydrate, calculating transition state energies, and identifying rate-determining steps. researchgate.net
Predictive Catalyst Design: Computationally screening the activity of modified zinc trifluoroacetate-based catalysts (e.g., with different ligands or coordination environments) for new transformations before their experimental synthesis.
Spectroscopic Correlation: Combining experimental spectroscopic data (e.g., from IR, Raman, XAS) with theoretical calculations to provide a more robust assignment of spectral features and a more detailed understanding of the catalyst's structure-property relationships. nih.gov A study on a zinc-oxo cluster containing trifluoroacetate ligands has already demonstrated the utility of DFT and molecular dynamics simulations in understanding its properties. rsc.org
By integrating these computational and experimental approaches, a more rational and efficient design of next-generation catalysts and materials based on zinc trifluoroacetate hydrate can be achieved.
Q & A
Q. What are the optimal synthetic routes for preparing zinc trifluoroacetate hydrate, and how do reaction conditions influence yield?
Zinc trifluoroacetate hydrate is typically synthesized via acid-base reactions between zinc precursors (e.g., zinc oxide or zinc acetate) and trifluoroacetic acid (TFA) under controlled hydration. For example, zinc acetate dihydrate reacts with TFA in dichloromethane at 0–5°C, followed by solvent removal and crystallization . Key factors include:
- Stoichiometry : A 1:2 molar ratio of zinc oxide to TFA ensures complete neutralization.
- Temperature : Low temperatures (0–5°C) prevent decomposition of TFA and ensure product stability.
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance solubility of intermediates. Yields >80% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are most effective for characterizing zinc trifluoroacetate hydrate?
- X-ray diffraction (XRD) : Resolves crystal structure and confirms hydration state (e.g., dihydrate vs. anhydrous forms) .
- Thermogravimetric analysis (TGA) : Quantifies water content and thermal stability. For zinc acetate dihydrate, dehydration occurs at 80–120°C, while TFA-zinc complexes decompose above 200°C .
- ¹⁹F NMR : Detects TFA coordination modes (e.g., monodentate vs. bidentate binding) and purity .
Q. How does the hydrate structure impact the compound’s stability and reactivity?
Hydration stabilizes the zinc-TFA complex by forming hydrogen bonds between water molecules and TFA’s carboxylate groups. This reduces hygroscopicity and prevents ligand dissociation in solution. Dehydration studies show that loss of water at 80–120°C increases Lewis acidity, enhancing catalytic activity in organic reactions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for zinc-TFA complexes?
Discrepancies in ¹H/¹⁹F NMR or IR spectra often arise from dynamic equilibria between monomeric and polymeric species. Density functional theory (DFT) calculations can:
- Predict vibrational frequencies (IR) and chemical shifts (NMR) for proposed structures .
- Model ligand exchange kinetics to explain broad or split peaks in spectra . Example: A 2024 study reconciled conflicting IR data for zinc-TFA adducts by identifying a trinuclear [Zn₃(TFA)₆(H₂O)] cluster as the dominant species in aqueous conditions .
Q. What strategies optimize reaction conditions for TFA-mediated zinc catalysis in drug synthesis?
TFA enhances electrophilicity in cross-coupling reactions (e.g., C–H activation) by coordinating to zinc and stabilizing transition states. Methodological considerations include:
Q. How do conflicting thermodynamic data for zinc-TFA hydrate dehydration inform experimental design?
Reported ΔH values for dehydration vary by ±15 kJ/mol due to differences in sample purity and measurement techniques (e.g., DSC vs. TGA). To mitigate errors:
- Use high-purity samples (>99%) verified by elemental analysis .
- Perform parallel DSC/TGA runs under inert gas to exclude oxidative decomposition .
- Reference NIST data for zinc acetate dihydrate (ΔH = 105 kJ/mol) as a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
